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Introduction
LDS-751 is a versatile, cell-permeant fluorescent dye with a complex staining pattern that is

dependent on cell viability and mitochondrial function. Initially characterized as a nucleic acid

stain, subsequent research has demonstrated that in viable cells, LDS-751 preferentially

accumulates in mitochondria with polarized membranes.[1][2] This property, combined with its

far-red emission spectrum, makes it a valuable tool for multicolor fluorescence analysis of

cellular processes. These application notes provide detailed protocols for the use of LDS-751
in combination with other common fluorescent dyes to simultaneously assess various aspects

of cell health, including plasma membrane integrity, nuclear morphology, apoptosis, and

mitochondrial membrane potential.

Spectral Properties of LDS-751
LDS-751 can be excited by the 488 nm laser line, although its peak excitation is at

approximately 543 nm when bound to dsDNA.[3] Its emission maximum is in the far-red region,

around 712 nm.[3] This large Stokes shift and far-red emission minimize spectral overlap with

many common blue, green, and red fluorescent dyes, making it an excellent candidate for

multiplexing.
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The following table summarizes the key spectral properties of LDS-751 and the fluorescent

dyes it is commonly paired with in multiparameter cellular analysis.

Dye
Excitation Max
(nm)

Emission Max
(nm)

Target/Applicat
ion

Common
Laser Line(s)

LDS-751
~543 (on

dsDNA)
~712

Mitochondria

(viable cells),

Nucleic Acids

488, 561

SYTOX™ Green 504 523
Nucleic Acids

(dead cells)
488

DAPI 358 461
Nucleic Acids

(live/fixed cells)
UV, 405

Annexin V-FITC 495 519
Phosphatidylseri

ne (apoptosis)
488

JC-1 (Monomer) 514 529

Low

Mitochondrial

Membrane

Potential

488

JC-1 (J-

aggregates)
585 590

High

Mitochondrial

Membrane

Potential

488, 561

Application 1: Assessing Cell Viability and
Mitochondrial Health with LDS-751 and SYTOX™
Green
This combination allows for the simultaneous assessment of plasma membrane integrity (a

marker of cell death) and mitochondrial localization, which can be indicative of mitochondrial

health. SYTOX™ Green is a high-affinity nucleic acid stain that only enters cells with

compromised plasma membranes, thus staining dead cells with bright green fluorescence. In

contrast, LDS-751 will stain the mitochondria of viable cells red.
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Experimental Workflow: LDS-751 and SYTOX™ Green
Staining

Prepare Cell Suspension

Add LDS-751
(e.g., 1-10 µM)

Incubate 15-30 min at 37°C

Add SYTOX™ Green
(e.g., 1 µM)

Incubate 5-15 min at RT

Analyze by Flow Cytometry
or Fluorescence Microscopy

Click to download full resolution via product page

Caption: Workflow for co-staining with LDS-751 and SYTOX™ Green.

Protocol: LDS-751 and SYTOX™ Green Co-staining for
Flow Cytometry

Cell Preparation: Harvest cells and adjust the cell density to 1 x 10^6 cells/mL in a suitable

buffer (e.g., PBS with 1% BSA).
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LDS-751 Staining: Add LDS-751 to the cell suspension to a final concentration of 1-10 µM.

[3]

Incubation: Incubate the cells for 15 to 30 minutes at 37°C, protected from light.

SYTOX™ Green Staining: Add SYTOX™ Green to the cell suspension to a final

concentration of 1 µM.[4]

Incubation: Incubate for 5 to 15 minutes at room temperature, protected from light.

Analysis: Analyze the stained cells on a flow cytometer.

Excite with a 488 nm laser.

Collect SYTOX™ Green fluorescence in the green channel (e.g., 530/30 nm filter).

Collect LDS-751 fluorescence in the far-red channel (e.g., 670 nm long-pass or 710/50 nm

bandpass filter).

Compensation between the green and far-red channels may be necessary, depending on

the instrument and filter sets.

Application 2: Distinguishing Nuclear Morphology
and Mitochondrial Localization with LDS-751 and
DAPI
This combination is useful for visualizing the nucleus and mitochondria simultaneously in fixed

or live cells. DAPI is a classic nuclear counterstain that binds to the minor groove of DNA,

emitting a bright blue fluorescence. When combined with the red mitochondrial staining of LDS-
751 in viable cells, this allows for clear demarcation of these two organelles.

Logical Relationship: DAPI and LDS-751 Staining in a
Viable Cell
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Caption: DAPI targets the nucleus while LDS-751 targets mitochondria.

Protocol: LDS-751 and DAPI Co-staining for
Fluorescence Microscopy

Cell Preparation: Grow cells on coverslips or chamber slides. For live-cell imaging, proceed

to the staining steps. For fixed-cell imaging, fix the cells with 4% paraformaldehyde for 15

minutes, followed by permeabilization with 0.1% Triton X-100 for 10 minutes, and wash with

PBS.

LDS-751 Staining: Incubate cells with 1-10 µM LDS-751 in culture medium or PBS for 15-30

minutes at 37°C.[3]

Washing: Wash the cells twice with PBS.

DAPI Staining: Incubate cells with 300 nM DAPI in PBS for 1-5 minutes at room temperature.

[5]

Washing: Wash the cells twice with PBS.

Mounting and Imaging: Mount the coverslips with an appropriate mounting medium. Image

using a fluorescence microscope with standard DAPI (blue) and Cy5/Far-Red (red) filter

sets.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b1223146?utm_src=pdf-body-img
https://www.benchchem.com/product/b1223146?utm_src=pdf-body
https://www.benchchem.com/product/b1223146?utm_src=pdf-body
https://www.benchchem.com/product/b1223146?utm_src=pdf-body
https://www.benchchem.com/product/b1223146?utm_src=pdf-body
https://docs.aatbio.com/products/protocol/17561.pdf
https://www.thermofisher.com/hk/en/home/references/protocols/cell-and-tissue-analysis/protocols/dapi-imaging-protocol.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1223146?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Application 3: Multiplexed Analysis of Apoptosis
and Mitochondrial Health with LDS-751 and Annexin
V
This combination allows for the discrimination of live, early apoptotic, and late

apoptotic/necrotic cells while simultaneously providing information on mitochondrial status.

Annexin V, conjugated to a green fluorophore like FITC, binds to phosphatidylserine (PS) on

the outer leaflet of the plasma membrane of apoptotic cells. LDS-751 staining can reveal

changes in mitochondrial membrane potential, which is often an early event in apoptosis.

Signaling Pathway: Apoptosis and Mitochondrial
Depolarization

Apoptotic Stimulus

Mitochondrial
Depolarization

PS Externalization Decreased
LDS-751 Signal

Membrane Compromise Annexin V
Binding

Viability Dye
Uptake

Click to download full resolution via product page
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Caption: Apoptotic cascade and corresponding dye readouts.

Protocol: LDS-751 and Annexin V-FITC Co-staining for
Flow Cytometry

Cell Preparation: Induce apoptosis using a desired method. Harvest and wash the cells with

cold PBS.

Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x

10^6 cells/mL.[6]

LDS-751 Staining: Add LDS-751 to a final concentration of 1-10 µM and incubate for 15-30

minutes at 37°C, protected from light.

Annexin V-FITC Staining: Add 5 µL of FITC-conjugated Annexin V to 100 µL of the cell

suspension.[6]

Incubation: Incubate for 15 minutes at room temperature in the dark.[6]

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow

cytometry within one hour.

Excite with a 488 nm laser.

Collect Annexin V-FITC fluorescence in the green channel (e.g., 530/30 nm filter).

Collect LDS-751 fluorescence in the far-red channel (e.g., 670 nm long-pass or 710/50 nm

bandpass filter).

Set up single-color controls for compensation.

Application 4: Probing Mitochondrial Membrane
Potential Dynamics with LDS-751 and JC-1
This advanced combination can provide nuanced information about mitochondrial membrane

potential (ΔΨm). JC-1 is a ratiometric dye that exists as green-fluorescent monomers at low

ΔΨm and forms red-fluorescent J-aggregates at high ΔΨm.[7] LDS-751 also accumulates in
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mitochondria based on membrane potential.[1] Combining these dyes could potentially reveal

subpopulations of mitochondria with different energetic states, although careful consideration of

spectral overlap and potential FRET is crucial.

Conceptual Workflow: JC-1 and LDS-751 Staining

Prepare Cell Suspension

Add JC-1
(e.g., 2 µM)

Incubate 15-30 min at 37°C

Wash cells

Add LDS-751
(e.g., 1-10 µM)

Incubate 15 min at 37°C

Analyze by Microscopy or Flow Cytometry

Click to download full resolution via product page

Caption: Sequential staining workflow for JC-1 and LDS-751.
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Protocol: JC-1 and LDS-751 Co-staining (Synthesized
Method for Microscopy)
Note: This is a synthesized protocol based on the individual dye characteristics. Optimization

and validation are highly recommended.

Cell Preparation: Grow cells on a suitable imaging dish or chamber slide.

JC-1 Staining: Prepare a 2 µM working solution of JC-1 in pre-warmed cell culture medium.

[8] Remove the existing medium from the cells and add the JC-1 staining solution.

Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.[8]

Washing: Wash the cells twice with pre-warmed PBS or culture medium.

LDS-751 Staining: Add pre-warmed medium containing 1-10 µM LDS-751.

Incubation: Incubate for 15 minutes at 37°C.

Imaging: Image the cells immediately.

Use a standard FITC/GFP filter set to visualize JC-1 monomers (green).

Use a standard TRITC/RFP filter set to visualize JC-1 J-aggregates (red).

Use a standard Cy5/Far-Red filter set to visualize LDS-751 (far-red).

Analyze the ratio of red to green JC-1 fluorescence as an indicator of ΔΨm and correlate

with the LDS-751 signal intensity.

Concluding Remarks
LDS-751 is a valuable tool for multicolor fluorescence analysis due to its far-red emission and

sensitivity to mitochondrial membrane potential in viable cells. The protocols provided herein

offer a starting point for combining LDS-751 with other common fluorescent probes to gain

deeper insights into cellular function and health. As with any multiplexing experiment, proper

controls, including single-stained samples for compensation in flow cytometry, are essential for
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accurate data interpretation. Researchers are encouraged to optimize staining concentrations

and incubation times for their specific cell types and experimental conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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